2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile

Lipophilicity Physicochemical profiling ADME prediction

2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile (CAS 106020-48-8) is a polysubstituted 2-amino-3-cyanopyridine derivative with the molecular formula C18H12FN3 and a molecular weight of 289.31 g/mol. The compound belongs to the 2-aminonicotinonitrile family, a privileged scaffold in medicinal chemistry known for adenosine receptor antagonism, carbonic anhydrase inhibition, and anti-inflammatory activity.

Molecular Formula C18H12FN3
Molecular Weight 289.3 g/mol
CAS No. 106020-48-8
Cat. No. B14930145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile
CAS106020-48-8
Molecular FormulaC18H12FN3
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F
InChIInChI=1S/C18H12FN3/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(21)22-17/h1-10H,(H2,21,22)
InChIKeyROWYHUZYPADTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile (CAS 106020-48-8): Procurement-Grade Overview of a Regiospecific 3-Cyanopyridine Scaffold


2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile (CAS 106020-48-8) is a polysubstituted 2-amino-3-cyanopyridine derivative with the molecular formula C18H12FN3 and a molecular weight of 289.31 g/mol . The compound belongs to the 2-aminonicotinonitrile family, a privileged scaffold in medicinal chemistry known for adenosine receptor antagonism, carbonic anhydrase inhibition, and anti-inflammatory activity [1]. The defining structural feature is the para-fluorophenyl substituent at the pyridine 6-position paired with an unsubstituted phenyl group at the 4-position, a regioisomeric arrangement whose procurement significantly impacts LogP, polarity, and predicted target engagement relative to the 4-fluorophenyl constitutional isomer [2].

Why Generic 2-Amino-3-cyanopyridine Analogs Cannot Substitute for CAS 106020-48-8 in Regioisomer-Sensitive Applications


Congeners within the 2-amino-3-cyanopyridine class are not freely interchangeable because the position of the electron-withdrawing para-fluorophenyl substituent dictates the molecule’s lipophilicity, polar surface area, and hydrogen-bonding topology . The target compound (6-(4-fluorophenyl)-4-phenyl) and its closest constitutional isomer (4-(4-fluorophenyl)-6-phenyl, CAS 126202-91-3) share an identical molecular formula but exhibit a measurable LogP difference of approximately 0.2 units, reflecting altered partitioning behavior . Furthermore, the fluorophenyl placement modulates the electron density on the 2-amino and 3-cyano groups, which are critical for hinge-region binding in kinase and adenosine receptor targets [1]. Procurement of an incorrect regioisomer therefore introduces an uncontrolled variable in any structure-activity relationship (SAR) study, potentially invalidating potency trends, selectivity profiles, and pharmacokinetic predictions that depend on the specific substitution pattern.

Quantitative Evidence Guide: How CAS 106020-48-8 Compares Against Closest Analogs


LogP Differential of 0.2 Units vs. 4-Fluorophenyl Regioisomer Drives Differential Membrane Partitioning

The target compound (106020-48-8) records a computed LogP of 3.94, which is 0.20 units lower than the 4.14 LogP of its direct constitutional isomer, 2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile (CAS 126202-91-3) . A ΔLogP of 0.20 corresponds to an approximately 1.6-fold difference in octanol-water partition coefficient, sufficient to produce distinguishable retention times in reversed-phase chromatography and to alter predicted membrane permeability in Caco-2 or PAMPA models [1].

Lipophilicity Physicochemical profiling ADME prediction

Regioisomer-Driven Differential Adenosine A1 Receptor Engagement: Class-Level Inference from Closest Analog

The 4-fluorophenyl regioisomer (CAS 126202-91-3) demonstrates a Ki of 59 nM at the human adenosine A1 receptor in a radioligand displacement assay using [³H]DPCPX [1]. The 6-fluorophenyl regioisomer (106020-48-8) is anticipated to exhibit altered A1 affinity due to the repositioning of the fluorine atom away from the 4-position, which changes the electrostatic potential surface and affects the hydrogen-bond network with Asn²⁵⁴ and other A1 binding-pocket residues [2]. Direct head-to-head A1 affinity data for 106020-48-8 are currently absent from the published literature; however, structurally analogous 2-amino-3-cyanopyridines with different aryl substitution patterns show Ki variations exceeding 10-fold depending on fluorophenyl placement [3].

Adenosine receptor GPCR antagonism Kinase selectivity

Polar Surface Area (PSA) of 63.43 Ų Positions the Scaffold for Blood-Brain Barrier Penetration Predictions

The target compound possesses a computed topological polar surface area (TPSA) of 63.43 Ų . This value falls below 70 Ų, which is a widely recognized threshold for favorable passive blood-brain barrier (BBB) penetration in CNS drug discovery programs [1]. In contrast, closely related 2-amino-3-cyanopyridine derivatives bearing additional polar substituents (e.g., 3,4-dihydroxyphenyl analogs such as IL-4-inhibitor-1, CAS 1332184-63-0) show TPSA values exceeding 90 Ų and correspondingly poorer predicted CNS exposure .

CNS drug design Blood-brain barrier Polar surface area

Scaffold-Level Anti-Inflammatory and Antimicrobial Activity Established for 2-Amino-3-cyanopyridines

The 2-amino-3-cyanopyridine scaffold has demonstrated consistent anti-inflammatory and analgesic activity across multiple published series. In the Atla et al. (2014) study, 4,6-disubstituted-2-amino-3-cyanopyridines showed anti-inflammatory activity in the carrageenan-induced rat paw edema model, with the most active compound (4k) achieving efficacy comparable to indomethacin [1]. Compounds in this series also displayed antimicrobial activity against Gram-positive and Gram-negative bacterial strains with MIC values in the range of 50–200 µg/mL [1]. The target compound (106020-48-8), bearing a 4-fluorophenyl substituent, is expected to retain this scaffold-level activity, with the electron-withdrawing fluorine potentially modulating potency through electronic effects on the pyridine ring.

Anti-inflammatory COX inhibition Antimicrobial screening

Procurement-Relevant Application Scenarios for 2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile (CAS 106020-48-8)


Adenosine A1/A2A Receptor Antagonist SAR Studies Requiring Regioisomer Differentiation

Based on the established Ki = 59 nM of the 4-fluorophenyl regioisomer at human adenosine A1 receptor [1], procurement of CAS 106020-48-8 as its 6-fluorophenyl counterpart enables systematic evaluation of how fluorine position modulates A1 vs. A2A selectivity. Researchers can directly compare the binding profiles of the two regioisomers to construct pharmacophore models that account for the electrostatic contribution of para-fluorine placement. This scenario is directly supported by the class-level SAR evidence showing >10-fold affinity variation with aryl substitution pattern in 2-amino-3-cyanopyridine adenosine antagonists [1].

CNS-Penetrant Lead Identification Leveraging a TPSA Below the 70 Ų BBB Threshold

The compound's TPSA of 63.43 Ų is below the established 70 Ų BBB penetration ceiling [2], making it a structurally suitable candidate for CNS-targeted screening libraries. It contrasts with more polar 2-amino-3-cyanopyridine analogs (e.g., catechol-bearing derivatives with TPSA >90 Ų) that are predicted to have limited brain exposure. Procurement teams building CNS-focused compound collections can prioritize CAS 106020-48-8 based on this quantifiable physicochemical differentiation.

Metabolic Stability Profiling of Fluorinated vs. Non-Fluorinated 2-Amino-3-cyanopyridines

The para-fluorine on the 6-phenyl ring is expected to block a primary site of oxidative metabolism (CYP450-mediated aromatic hydroxylation) relative to the non-fluorinated parent 2-amino-4,6-diphenyl-3-cyanopyridine. While direct metabolic stability data for CAS 106020-48-8 is unpublished, the general principle of fluorine-for-hydrogen substitution increasing metabolic half-life is well-established [3]. Procuring this fluorinated regioisomer alongside its non-fluorinated analog allows head-to-head microsomal stability comparison to quantify the fluorine effect in this specific scaffold.

Anti-Inflammatory Screening Based on Scaffold-Class Activity Validation

The 2-amino-3-cyanopyridine class has demonstrated anti-inflammatory activity in the carrageenan-induced paw edema model with potency comparable to indomethacin [4]. CAS 106020-48-8, as a fluorinated congener, serves as a logical follow-up compound for structure-activity expansion studies aimed at optimizing potency while leveraging the metabolic and physicochemical advantages of fluorine. This application is directly traceable to the class-level evidence presented in Section 3.

Quote Request

Request a Quote for 2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.